molecular formula C27H23NO3 B11186906 6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11186906
M. Wt: 409.5 g/mol
InChI Key: SMORABHJUXGJCO-UHFFFAOYSA-N
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Description

6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines elements of naphthalene, chromene, and pyridine

Preparation Methods

The synthesis of 6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves multiple steps, typically starting with the preparation of the naphthalene derivative. The synthetic route often includes:

    Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation, followed by methylation.

    Construction of the chromene ring: This step involves cyclization reactions, often using Lewis acids as catalysts.

    Integration of the pyridine ring: This is typically done through condensation reactions with appropriate pyridine precursors.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE include:

    Naphthalene derivatives: Compounds like 1,2,3,4-tetrahydro-5,6,7,8-tetramethyl-naphthalene share the naphthalene core but lack the chromene and pyridine rings.

    Chromene derivatives: Compounds such as 2H-chromene-3-carboxylic acid have the chromene structure but do not include the naphthalene or pyridine components.

    Pyridine derivatives: Molecules like 2,6-dimethylpyridine contain the pyridine ring but are simpler in structure compared to the target compound.

The uniqueness of 6,8,8,9-TETRAMETHYL-3-(NAPHTHALENE-2-CARBONYL)-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE lies in its combination of these three distinct structural elements, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(naphthalene-2-carbonyl)pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C27H23NO3/c1-16-15-27(2,3)28(4)23-14-24-20(12-21(16)23)13-22(26(30)31-24)25(29)19-10-9-17-7-5-6-8-18(17)11-19/h5-15H,1-4H3

InChI Key

SMORABHJUXGJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC5=CC=CC=C5C=C4)C)(C)C

Origin of Product

United States

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